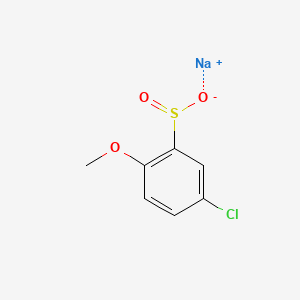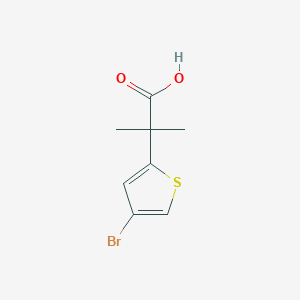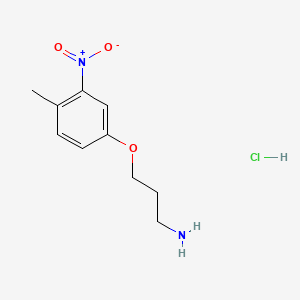
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is an organic compound with the molecular formula C10H14N2O3·HCl It is a derivative of phenoxypropanamine, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce the nitro group at the 3-position.
Etherification: The nitrated product is then subjected to etherification with 3-chloropropan-1-amine to form 3-(4-Methyl-3-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is 3-(4-Methyl-3-aminophenoxy)propan-1-amine.
Substitution: Depending on the reagents used, various substituted derivatives can be formed.
Scientific Research Applications
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: This compound has a similar structure but with a trifluoromethyl group instead of a nitro group.
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a nitro group.
Uniqueness
3-(4-Methyl-3-nitrophenoxy)propan-1-aminehydrochloride is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15ClN2O3 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(15-6-2-5-11)7-10(8)12(13)14;/h3-4,7H,2,5-6,11H2,1H3;1H |
InChI Key |
NBBZLCGHMISMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


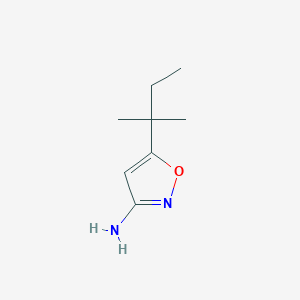
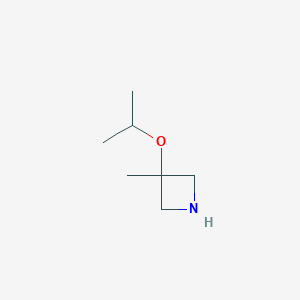
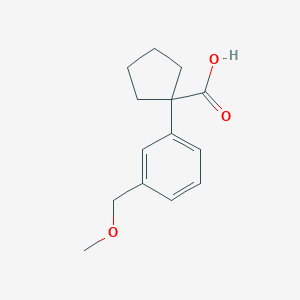

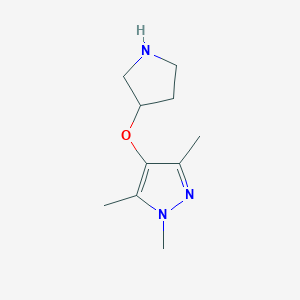
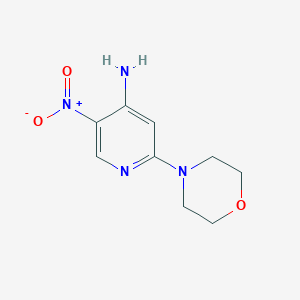

![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
